3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile
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Overview
Description
3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile is an organic compound characterized by the presence of a phenyl ring substituted with two hydroxyl groups and a nitrile group attached to a propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile typically involves the reaction of 3,5-dihydroxybenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction proceeds through a Knoevenagel condensation mechanism, resulting in the formation of the desired nitrile compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Formation of 3,5-dihydroxybenzoquinone.
Reduction: Formation of 3-(3,5-dihydroxyphenyl)-3-aminopropane.
Substitution: Formation of ethers or esters depending on the substituent.
Scientific Research Applications
3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism by which 3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile exerts its effects involves interactions with various molecular targets. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. The nitrile group can interact with enzymes and proteins, potentially modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Dihydroxyphenyl)propanoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-(3,5-Dihydroxyphenyl)acetate: Contains an acetate group instead of a nitrile group.
4-(3,5-Dihydroxyphenyl)phenol: Similar phenolic structure but with an additional phenyl ring.
Uniqueness
3-(3,5-Dihydroxyphenyl)-3-oxopropanenitrile is unique due to the presence of both hydroxyl and nitrile groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields.
Properties
IUPAC Name |
3-(3,5-dihydroxyphenyl)-3-oxopropanenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5,11-12H,1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOSWKINJRYOST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)C(=O)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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